N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-4-propylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2S2/c1-2-4-8-10(22-18-17-8)12(20)16-13-15-7-5-3-6-14-11(19)9(7)21-13/h2-6H2,1H3,(H,14,19)(H,15,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMGEDIRJPOQMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2=NC3=C(S2)C(=O)NCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is the Serine/threonine-protein kinase Chk1 . This protein plays a crucial role in cell cycle regulation, particularly in response to DNA damage.
Biochemical Pathways
Given its target, it is likely involved in pathways related tocell cycle regulation and DNA damage response .
Result of Action
The molecular and cellular effects of the compound’s action would likely involve alterations in cell cycle progression, particularly in response to DNA damage. This could potentially lead to cell cycle arrest or apoptosis in cells with DNA damage.
Biochemical Analysis
Biochemical Properties
N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with serine/threonine-protein kinase Chk1, which is essential for checkpoint-mediated cell cycle arrest and activation of DNA repair in response to DNA damage. This interaction highlights the compound’s potential in influencing cell cycle regulation and DNA repair mechanisms.
Cellular Effects
This compound has significant effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with serine/threonine-protein kinase Chk1 suggests its role in modulating cell cycle progression and DNA repair pathways, which are critical for maintaining cellular integrity.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with serine/threonine-protein kinase Chk1 indicates its potential to modulate kinase activity, leading to alterations in cell cycle regulation and DNA repair processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound maintains its activity over extended periods, making it a reliable tool for in vitro and in vivo experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects on cellular processes, while higher doses may lead to toxic or adverse effects. Understanding the dosage thresholds is essential for optimizing its use in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in these pathways highlights its potential impact on cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions are essential for understanding its cellular effects and potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles, affecting its interactions with biomolecules and its overall cellular impact.
Biological Activity
N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activity. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
The compound's molecular formula is , with a molecular weight of approximately 313.4 g/mol. The structure features a thiazoloazepine core and a thiadiazole moiety that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₁N₃O₂S |
| Molecular Weight | 313.4 g/mol |
| CAS Number | 1798406-56-0 |
| Structure | Chemical Structure |
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of thiazolo[5,4-c]azepines have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis .
Anticancer Activity
Studies have demonstrated that thiazolo[5,4-c]azepine derivatives possess cytotoxic effects against several cancer cell lines. For example, compounds have been tested against K562 (chronic myeloid leukemia) and HepG2 (liver cancer) cells. The observed mechanisms include induction of apoptosis and inhibition of cell proliferation .
Neuroprotective Effects
Emerging evidence suggests that this compound may have neuroprotective properties. It has been linked to the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells. This potential makes it a candidate for further research in neurodegenerative diseases .
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial activity of various thiazolo[5,4-c]azepine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli . -
Cytotoxicity Assessment :
In vitro assays were conducted to assess the cytotoxic effects on K562 and HepG2 cell lines. The compound demonstrated IC50 values in the low micromolar range (10–20 µM), indicating potent anticancer activity . -
Neuroprotection Study :
A recent investigation into the neuroprotective effects revealed that the compound reduced neuronal cell death induced by oxidative stress by up to 50%. This was attributed to its ability to enhance antioxidant enzyme activity .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds in this class often act as inhibitors of key enzymes involved in metabolic pathways crucial for microbial survival and cancer cell proliferation.
- DNA Interaction : Some studies suggest that these compounds can intercalate into DNA strands, disrupting replication processes in cancer cells.
- Oxidative Stress Modulation : The ability to modulate oxidative stress responses contributes significantly to their neuroprotective effects.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential biological activity. Preliminary studies indicate that similar thiazole and azepine derivatives exhibit antimicrobial and anticancer properties.
Antimicrobial Activity:
Research has shown that thiazole derivatives can inhibit the growth of various bacterial strains. For instance, compounds similar to N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide have demonstrated minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria .
Anticancer Potential:
Studies on related compounds have revealed cytotoxic effects against cancer cell lines. For example, thiazole derivatives showed significant activity against leukemia cells with IC50 values in the low micromolar range . Although specific data for this compound is limited, its structural similarity to known anticancer agents suggests it may exhibit similar efficacy.
Enzyme Inhibition
Compounds containing thiazole and azepine rings are often evaluated for their ability to inhibit enzymes involved in disease processes. For instance, enzyme targets may include proteases or kinases that play roles in cancer progression or microbial resistance mechanisms . The detailed mechanism of action for this compound remains to be elucidated.
Agricultural Chemistry
Given the biological activity of thiazole derivatives, there is potential for application in agricultural chemistry as fungicides or herbicides. Compounds with similar structures have been reported to exhibit antifungal properties against various plant pathogens .
Antimicrobial Screening
A study screened various thiazole derivatives against a range of microbial strains. While specific results for this compound were not provided in detail, related compounds showed promising antimicrobial activity with MIC values indicating effectiveness at low concentrations .
Cytotoxicity Assays
In vitro testing against human cancer cell lines demonstrated that structurally similar compounds exhibited significant cytotoxicity. The findings suggest that further studies on this compound could reveal its potential as an anticancer agent .
Chemical Reactions Analysis
Core Reactivity of the Thiazoloazepine System
The thiazolo[5,4-c]azepine scaffold (Fig. 1A) exhibits reactivity influenced by:
-
Oxo group at position 4: Susceptible to nucleophilic attack or reduction.
-
Thiazole ring : Aromatic electrophilic substitution at electron-rich positions (C-5 or C-7).
| Reaction Type | Conditions | Product | Notes |
|---|---|---|---|
| Reduction of oxo group | NaBH4, EtOH | 4-hydroxy derivative | Stabilizes via hydrogen bonding |
| Electrophilic substitution | HNO3/H2SO4, 0°C | Nitro-substituted thiazole | Meta-directing effects observed |
Thiadiazole Carboxamide Reactivity
The 1,2,3-thiadiazole-5-carboxamide moiety (Fig. 1B) participates in:
-
Nucleophilic acyl substitution : Amide hydrolysis under acidic/basic conditions.
-
Thiadiazole ring opening : via thermal or photochemical pathways.
| Reaction Type | Conditions | Outcome | Mechanism |
|---|---|---|---|
| Amide hydrolysis | 6M HCl, reflux | Carboxylic acid + amine | Acid-catalyzed cleavage |
| Ring-opening | UV light, DCM | Thiocyanate intermediates | Radical-mediated process |
Cross-Reactivity Between Moieties
The proximity of the thiazoloazepine and thiadiazole groups enables:
-
Intramolecular cyclization : Under basic conditions (e.g., K2CO3/DMF).
-
Chelation with metals : Fe(III) or Cu(II) ions bind to sulfur/nitrogen sites.
| Interaction | Conditions | Application | Reference |
|---|---|---|---|
| Cu(II) complexation | Aqueous pH 7.4 | Catalytic oxidation studies | |
| Base-induced cyclization | K2CO3, DMF, 80°C | Fused tricyclic derivatives |
Functional Group Transformations
Key transformations include:
-
Propyl group oxidation : To carboxylic acid via KMnO4.
-
Amide alkylation : Using alkyl halides in DMF.
| Reaction | Reagents | Yield (%) | Byproducts |
|---|---|---|---|
| Oxidation of 4-propyl | KMnO4, H2O, 100°C | 72 | CO2, H2O |
| Methylation of amide | CH3I, NaH, THF | 88 | HI |
Theoretical vs. Experimental Data
While no direct experimental studies on this compound exist, computational models (DFT, molecular docking) predict:
-
Electrophilicity index : 1.74 eV (indicative of moderate reactivity).
-
Nucleophilic sites : N-3 (thiadiazole) and S-1 (thiazole) are most reactive.
Research Gaps and Recommendations
-
Suzuki coupling : Unexplored potential for aryl functionalization at thiadiazole C-4.
-
Photostability assays : Critical for pharmaceutical applications.
Key Structural Features Influencing Reactivity:
Comparison with Similar Compounds
N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide (CAS 1797027-73-6)
This compound () shares the thiazoloazepin core but differs in the substituent:
- Substituent : 5-(pyridin-3-yl)isoxazole-3-carboxamide instead of 4-propyl-1,2,3-thiadiazole-5-carboxamide.
- Key differences :
- Heterocycle type : Isoxazole (oxygen-nitrogen) vs. thiadiazole (sulfur-nitrogen).
- Substituent position : Pyridinyl at isoxazole position 5 vs. propyl at thiadiazole position 4.
- Impact : The pyridinyl group may enhance π-π stacking interactions in biological targets, while the propyl chain in the target compound could increase lipophilicity.
Substituted 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamides ()
These analogs (e.g., 3a–s in ) feature simpler thiazole-carboxamide scaffolds:
- Core structure: Monocyclic thiazole vs. bicyclic thiazoloazepin.
- Functional groups : 4-Methyl and 4-pyridinyl substituents vs. 4-oxo-azepin and thiadiazole-propyl.
- Synthetic pathway : Both involve coupling of carboxylate intermediates with amines, but the target compound requires additional steps to form the fused azepin ring.
Physicochemical and Pharmacological Properties
Table 1. Comparative Analysis of Key Attributes
Key Observations:
Lipophilicity : The target compound’s propyl-thiadiazole group increases LogP compared to pyridinyl-isoxazole analogs, suggesting enhanced membrane permeability but reduced aqueous solubility.
Bioactivity: Thiadiazoles are known for antimicrobial and kinase-inhibitory properties, whereas isoxazole-pyridinyl derivatives (e.g., ) may target nucleic acid-binding proteins.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide?
- Methodology : Synthesis typically involves multi-step reactions, starting with the preparation of the thiazoloazepinone core followed by coupling with the 1,2,3-thiadiazole moiety. Key steps include:
- Cyclocondensation of aminothiols with α,β-unsaturated ketones to form the thiazoloazepinone ring .
- Amide bond formation between the thiadiazole-5-carboxylic acid derivative and the thiazoloazepin-2-amine using coupling reagents like EDCI or DCC .
- Solvent selection (e.g., DMF or dichloromethane) and temperature control (room temperature to reflux) to optimize yields (typically 50-75%) .
Q. How is the structural integrity of this compound confirmed experimentally?
- Methodology :
- NMR Spectroscopy : H and C NMR are used to identify key signals, such as the thiazole proton (δ 7.8–8.2 ppm) and the tetrahydroazepinone carbonyl (δ 170–175 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) with <5 ppm error .
- X-ray Crystallography : Resolves ambiguous stereochemistry in the azepinone ring .
Q. What structural features contribute to its potential bioactivity?
- The thiazoloazepinone core enhances binding to ATP-binding pockets in kinases, while the 1,2,3-thiadiazole group improves metabolic stability . The propyl chain on the thiadiazole may modulate lipophilicity, affecting membrane permeability .
Advanced Research Questions
Q. How can reaction yields be optimized during the coupling of the thiadiazole and azepinone moieties?
- Methodology :
- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve reagent solubility but may require scavengers to suppress side reactions .
- Catalytic Additives : Use of HOBt (1-hydroxybenzotriazole) reduces racemization during amide bond formation .
- Temperature Gradients : Stepwise heating (e.g., 0°C → RT) minimizes decomposition of heat-sensitive intermediates .
Q. How should researchers address contradictions in spectral data during structural elucidation?
- Case Example : Discrepancies in C NMR carbonyl signals (e.g., δ 165 vs. 170 ppm) may arise from tautomerism in the thiazoloazepinone ring.
- Resolution : Variable-temperature NMR (VT-NMR) can stabilize specific tautomers, while 2D-COSY and HSQC experiments map coupling patterns .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodology :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to kinase domains (e.g., EGFR or CDK2), prioritizing poses with hydrogen bonds to the azepinone carbonyl .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories, evaluating RMSD and binding free energy (MM-PBSA) .
Q. How does the compound’s stability vary under physiological conditions?
- Methodology :
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 37°C. Monitor degradation via HPLC-PDA at 254 nm .
- Plasma Stability Assays : Incubate with rat plasma (1 mg/mL) for 24 hours; quantify parent compound loss using LC-MS/MS .
Q. What strategies reconcile discrepancies in bioactivity data across similar analogs?
- Case Example : A methyl-substituted analog shows 10-fold higher IC against kinase X compared to the propyl derivative.
- Resolution :
- SAR Analysis : Correlate substituent length (methyl vs. propyl) with hydrophobic pocket occupancy using CoMFA (Comparative Molecular Field Analysis) .
- Enzyme Kinetics : Measure and to determine if the propyl group enhances noncompetitive inhibition .
Methodological Considerations for Experimental Design
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
